

Spectroscopic Characterization: 2-Chloro-5-hydroxy-4-methylpyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxy-4-methylpyrimidine

CAS No.: 1245506-62-0

Cat. No.: B1433344

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Part 1: Chemical Identity & Analytical Context[1]

Before interpreting spectra, it is critical to establish the correct chemical identity, as this compound is frequently confused with its chlorinated analogs (e.g., 2,4,5-trichloropyrimidine) or its methoxy-precursor.[1]

Parameter	Data / Descriptor
IUPAC Name	2-Chloro-4-methylpyrimidin-5-ol
Common Name	2-Chloro-5-hydroxy-4-methylpyrimidine
CAS Registry Number	1245506-62-0 (Note: Often confused with 5750-76-5, which is 2,4,5-trichloropyrimidine)
Molecular Formula	C ₅ H ₆ ClN ₂ O
Molecular Weight	144.56 g/mol
Monoisotopic Mass	144.009 g/mol (Cl)
Structural Features	Pyrimidine core, Electron-withdrawing Chlorine (C2), Electron-donating Methyl (C4), Hydroxyl (C5).[2]

Analytical Strategy

The primary challenge in characterizing this scaffold is confirming the integrity of the C5-Hydroxyl group (distinguishing it from the methoxy ether) and ensuring the C2-Chlorine has not undergone nucleophilic displacement during workup.

Part 2: Spectroscopic Profile

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is distinct due to the lack of coupling between the methyl group and the aromatic proton (separated by quaternary carbons).[1]

Solvent Recommendation: DMSO-

is preferred over CDCl

.

- Reasoning: The C5-OH proton is often broad or invisible in CDCl

due to rapid exchange. DMSO-

forms hydrogen bonds, sharpening the OH signal and shifting it downfield (~10 ppm), allowing for quantitative integration.[1]

Predicted & Reference Shifts (DMSO- , 400 MHz)

Proton Assignment	Shift (, ppm)	Multiplicity	Integration	Structural Insight
OH (C-5)	10.20 – 10.50	Broad Singlet	1H	Disappears on D O shake. Confirms deprotection of methoxy group. [1]
H-6 (Ar-H)	8.15 – 8.30	Singlet	1H	Deshielded by adjacent N1 and C5-OH. Diagnostic singlet (no vicinal coupling).[1]
CH (C-4)	2.35 – 2.45	Singlet	3H	Characteristic methyl on heteroaromatic ring.
Impurity (OMe)	~3.92	Singlet	< 1%	Presence indicates incomplete demethylation of precursor.[1]

“

Technical Note: In the methoxy precursor (2-Chloro-5-methoxy-4-methylpyrimidine), the H-6 proton appears at 8.06 ppm (CDCl₃)

). The shift to ~8.20 ppm in the hydroxy compound reflects the change in electronic environment and solvent effects.[1]

Mass Spectrometry (MS)

MS is the primary tool for verifying the chlorine substitution pattern.[1]

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).[1]
- Molecular Ion (M⁺): 144.0 m/z.[1]
- Isotope Pattern (Critical): You must observe the characteristic 3:1 ratio between the M⁺ (145) and M+2 (147) peaks due to the natural abundance of

Cl and

Cl.[1]

- Absence of this pattern indicates loss of Chlorine (hydrolysis to di-hydroxy species).

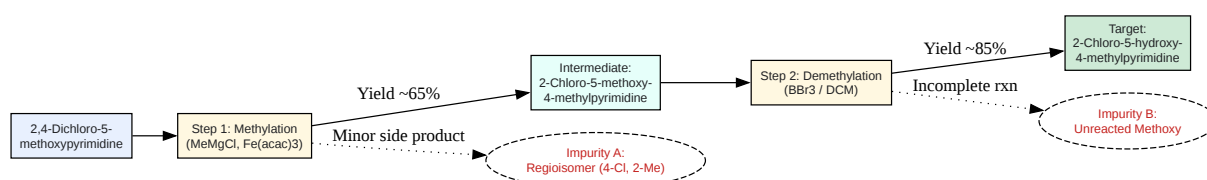
Infrared Spectroscopy (FT-IR)[1]

- O-H Stretch: Broad band at 3200–3450 cm⁻¹
(Intermolecular H-bonding).[1]
- C=N Stretch (Pyrimidine): Sharp bands at 1580–1600 cm⁻¹
.[1]
- C-Cl Stretch: Strong absorption at 700–750 cm⁻¹

Part 3: Synthesis & Analytical Workflow

Understanding the synthesis is crucial for identifying impurities.[1] The compound is typically synthesized via iron-catalyzed coupling followed by demethylation.

Reaction Pathway Diagram[1][3]



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Figure 1: Synthetic route highlighting the origin of key spectroscopic impurities (Methoxy precursor and Regioisomers).

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR (Self-Validating)

- Objective: Obtain a spectrum where the phenolic proton is distinct and integrated.

- Reagents: DMSO-

(99.9% D), 5mm NMR tube.

- Procedure:

- Weigh 5-10 mg of the solid sample.
- Dissolve completely in 0.6 mL DMSO-

. Note: If the solution is cloudy, filter through a cotton plug; suspended solids cause line broadening.[1]

- Validation Step: Acquire a standard 1H scan (16 scans).[1] If the peak at ~10.3 ppm is broad/flat, add 1 drop of D

O and re-acquire.[1] The disappearance of this peak confirms it is the exchangeable OH, validating the 5-hydroxy structure.[1]

Protocol 2: HPLC Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 μ m, 4.6 x 100 mm).[1]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[1]
 - B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic max) and 220 nm (amide/bond absorption).[1]
- Expected Retention: The hydroxy target is more polar than the methoxy precursor and will elute earlier.[1]

References

- Synthesis and Characterization of Pyrimidine Derivatives. Source: Patent US8268848B2 (Example 1, Prep 1-1 and 1-2).[1] Context: Describes the synthesis of 2-chloro-5-methoxy-4-methylpyrimidine (Intermediate) and its conversion to the 5-hydroxy target. URL:
- PubChem Compound Summary: 2-Chloro-4-methylpyrimidine (Core Scaffold Data). Source: National Center for Biotechnology Information (2025).[1] Context: Provides baseline NMR shifts for the non-hydroxylated core for comparative analysis. URL:[Link][1]
- Iron-Catalyzed Cross-Coupling of Pyrimidines. Source:Fürstner, A., et al. J. Am. Chem. Soc. [1] (2002).[1] Context: Mechanistic grounding for the methylation step (Step 1 in Figure 1) using Fe(acac)₃, ensuring regioselectivity at C4.[1] URL:[Link][1]

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Sources

- [1. CN103153963B - Cyclopropane compounds - Google Patents \[patents.google.com\]](#)
- [2. WO2018127800A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents \[patents.google.com\]](#)
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